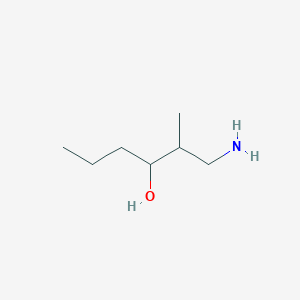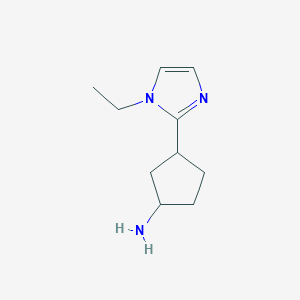![molecular formula C8H10 B13192202 3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)
3-Ethynylbicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynylbicyclo[310]hexane is a unique organic compound characterized by its bicyclic structure, which includes a three-membered ring fused to a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysts and efficient reaction conditions are crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl group, using reagents like sodium amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted ethynyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethynylbicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules due to its strained ring system.
Industry: Utilized in the synthesis of materials with unique properties, such as high ring strain and reactivity.
Wirkmechanismus
The mechanism of action of 3-Ethynylbicyclo[3.1.0]hexane involves its interaction with molecular targets through its strained ring system. The high ring strain makes it a reactive intermediate, facilitating various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in cycloaddition reactions to form more complex structures .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.1.0]hexane: Shares the same bicyclic structure but lacks the ethynyl group.
3-Azabicyclo[3.1.0]hexane: Contains a nitrogen atom in the ring system, making it a heterocyclic compound.
Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring, similar in terms of ring strain.
Uniqueness: 3-Ethynylbicyclo[3.1.0]hexane is unique due to its ethynyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C8H10 |
|---|---|
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
3-ethynylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H10/c1-2-6-3-7-5-8(7)4-6/h1,6-8H,3-5H2 |
InChI-Schlüssel |
UJLFRBXBHIJSQK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CC2CC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)


![2-{[2-(Diethylamino)ethyl]amino}acetic acid](/img/structure/B13192181.png)

![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13192188.png)




